molecular formula C6H8N2O4 B12327772 1-Methyldihydroorotic acid

1-Methyldihydroorotic acid

Cat. No.: B12327772
M. Wt: 172.14 g/mol
InChI Key: GWHDGNNXTNENIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIc acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a hexahydropyrimidine ring substituted with a carboxylic acid group and a methyl group. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIc acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diketone and an amino acid derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of (S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIc acid may involve more scalable and cost-effective methods. These methods could include the use of biocatalysts or enzyme-mediated reactions to achieve high enantioselectivity. Additionally, continuous flow reactors and advanced purification techniques such as crystallization and chromatography are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIc acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for esterification and carbodiimides for amide formation are commonly employed.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIc acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the design of enzyme inhibitors.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIc acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may bind to active sites or allosteric sites of enzymes, altering their activity and affecting various biochemical pathways. The exact mechanism can vary based on the specific application and the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Meldrum’s Acid: Similar in structure but lacks the chiral center and has different reactivity.

    Barbituric Acid: Shares the pyrimidine ring but differs in functional groups and applications.

    Thymine: A pyrimidine base found in DNA, structurally similar but with distinct biological roles.

Uniqueness

(S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIc acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications compared to its analogs. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields highlight its importance.

Properties

IUPAC Name

1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-8-4(9)2-3(5(10)11)7-6(8)12/h3H,2H2,1H3,(H,7,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHDGNNXTNENIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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